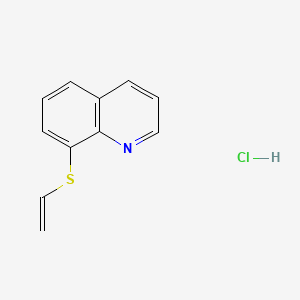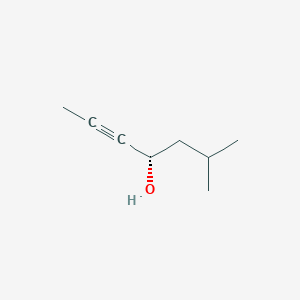
2-Heptyn-4-ol, 6-methyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyn-4-ol, 6-methyl-, (S)- is a chemical compound with the molecular formula C8H14O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-4-ol, 6-methyl-, (S)- can be achieved through several methods. One common approach involves the use of alkyne and alcohol functional groups. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydroxide, to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Heptyn-4-ol, 6-methyl-, (S)- may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as distillation and chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyn-4-ol, 6-methyl-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
2-Heptyn-4-ol, 6-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Heptyn-4-ol, 6-methyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and signaling pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-4-hepten-2-ol
- 4-Methyl-2-heptyn-4-ol
- 4-Heptyn-2-ol
Uniqueness
2-Heptyn-4-ol, 6-methyl-, (S)- is unique due to its specific chiral configuration and the presence of both alkyne and alcohol functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
60018-72-6 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(4S)-6-methylhept-2-yn-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h7-9H,6H2,1-3H3/t8-/m1/s1 |
Clé InChI |
QFIGXPMFVPAVTK-MRVPVSSYSA-N |
SMILES isomérique |
CC#C[C@H](CC(C)C)O |
SMILES canonique |
CC#CC(CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


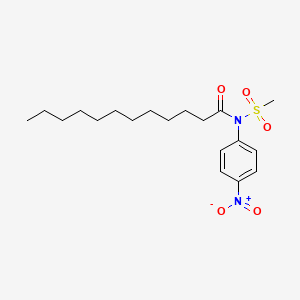
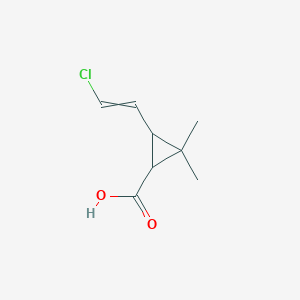
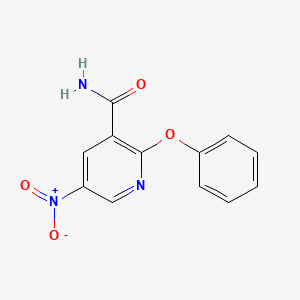

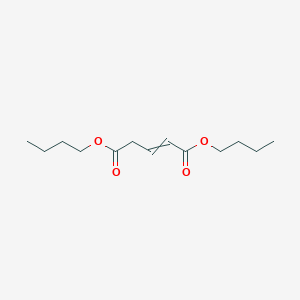
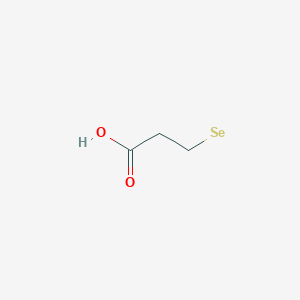
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
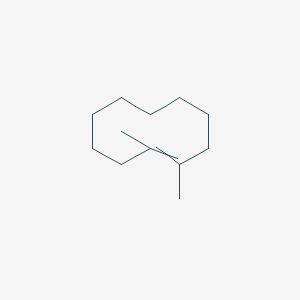
![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)
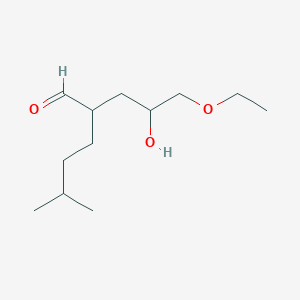

![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
